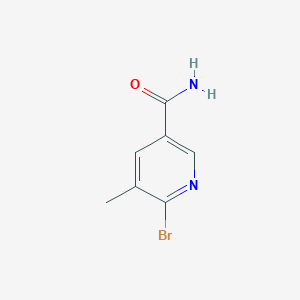
6-Bromo-5-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methylnicotinamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . It is a derivative of nicotinamide, where the bromine atom is substituted at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 6-Bromo-5-methylnicotinamide involves several steps. One common method includes the bromination of 5-methylnicotinamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position .
Another method involves the use of a one-pot nitrodebromination and methyl bi-functionalization process. This method treats 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated sulfuric acid and nitric acid, resulting in moderate yields .
Chemical Reactions Analysis
6-Bromo-5-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-5-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it is likely to influence pathways related to NAD+ metabolism, which plays a crucial role in cellular energy production and regulation. The bromine and methyl substitutions may enhance its binding affinity and specificity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
6-Bromo-5-methylnicotinamide can be compared with other nicotinamide derivatives, such as:
5-Methylnicotinamide: Lacks the bromine substitution, which may result in different biological activities and chemical reactivity.
6-Bromonicotinamide: Lacks the methyl group, which may affect its solubility and interaction with molecular targets.
Nicotinamide: The parent compound without any substitutions, widely studied for its role in NAD+ metabolism and therapeutic applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
6-bromo-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
FMQDWICFTBECNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


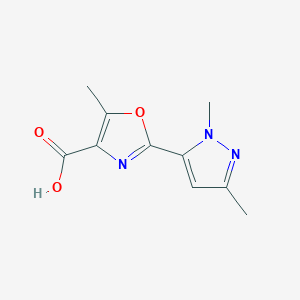
![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)

![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)
![8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683637.png)
![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)
![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)

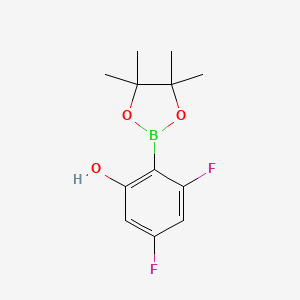
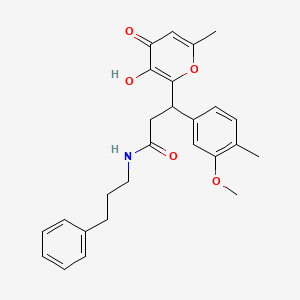
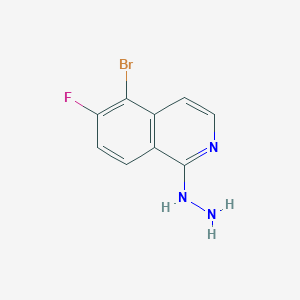

![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)

